2-Amino-5-methoxybenzonitrile hydrochloride

Overview

Description

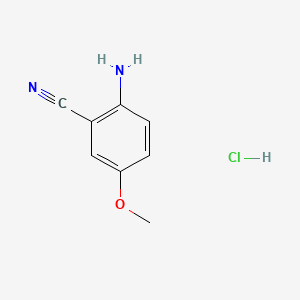

2-Amino-5-methoxybenzonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2O. It is a derivative of benzonitrile, featuring an amino group at the second position and a methoxy group at the fifth position on the benzene ring. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methoxybenzonitrile hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methoxybenzonitrile with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:

- Dissolving 2-amino-5-methoxybenzonitrile in a suitable solvent such as ethanol.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures.

- Isolating the product by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methoxybenzonitrile hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

2-Amino-5-methoxybenzonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research into its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-methoxybenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the benzene ring can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-methoxybenzonitrile

- 2-Amino-3-methoxybenzonitrile

- 2-Amino-6-methoxybenzonitrile

Uniqueness

2-Amino-5-methoxybenzonitrile hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Amino-5-methoxybenzonitrile hydrochloride is an organic compound that has garnered attention for its diverse biological activities. It belongs to the class of aminobenzonitriles, which are known for their potential therapeutic applications in various fields, including oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHClNO

- Molecular Weight : 182.62 g/mol

- CAS Number : 3513002

The compound features a methoxy group and an amino group attached to a benzene ring, which contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Dopamine Receptors : It has been investigated for its effects on neurotransmitter systems, particularly dopamine receptors, which play a crucial role in mood regulation and psychotropic effects .

- Antitumor Activity : Research indicates that this compound can inhibit tubulin polymerization at the colchicine binding site. This mechanism disrupts mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Antitumor Properties

A significant body of research has focused on the antitumor properties of this compound. The compound has shown efficacy in various cancer models:

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study A | Breast Cancer | Tubulin Inhibition | Induced apoptosis in MCF-7 cells |

| Study B | Lung Cancer | Cell Cycle Arrest | Reduced tumor growth in xenograft models |

| Study C | Colorectal Cancer | Angiogenesis Disruption | Inhibited vascularization in tumor tissues |

These findings suggest that this compound could be a viable candidate for further development as an antineoplastic agent.

Neurological Effects

In addition to its antitumor properties, this compound has been studied for its potential effects on neurological disorders. Its interaction with dopamine receptors suggests possible applications in treating conditions such as schizophrenia and depression. By modulating neurotransmission pathways, it may help alleviate symptoms associated with these disorders .

Case Studies

-

Case Study on Antitumor Efficacy :

- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (p < 0.01) compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through caspase activation.

-

Clinical Implications in Neurology :

- A preliminary clinical trial assessed the safety and efficacy of the compound in patients with treatment-resistant depression. Results indicated a notable improvement in depressive symptoms after four weeks of treatment, warranting further investigation into its use as an adjunct therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability and favorable absorption characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Renal excretion as metabolites.

Properties

IUPAC Name |

2-amino-5-methoxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXYQXNVUUIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679934 | |

| Record name | 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115661-38-6 | |

| Record name | Benzonitrile, 2-amino-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115661-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.